1-(2,3-Epoxypropyl)-2-nitroimidazole
Overview
Description
1-(2,3-Epoxypropyl)-2-nitroimidazole is a compound that falls within the broader class of 2-nitroimidazole derivatives. These compounds are of significant interest due to their potential as radiosensitizers, which are agents that make cancer cells more susceptible to radiation therapy. The radiosensitizing properties of these compounds are particularly effective in hypoxic mammalian cells, which are often resistant to radiation due to a lack of oxygen .
Synthesis Analysis
The synthesis of 2-nitroimidazole derivatives often involves the use of epoxides as key intermediates. For instance, the synthesis of 1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole, a related compound, was achieved by condensing the trimethylsilyl derivative of 2-nitroimidazole with a brominated sugar derivative in the presence of mercuric cyanide . Another approach for synthesizing functionalized 2-aminoimidazole derivatives, which are structurally related to 1-(2,3-Epoxypropyl)-2-nitroimidazole, involves a three-component domino reaction of α-nitroepoxides with cyanamide and amines under mild conditions . These methods highlight the versatility of nitroimidazole chemistry and the potential for creating a wide array of functionalized derivatives.
Molecular Structure Analysis
The molecular structure of nitroimidazole derivatives can vary significantly depending on the substituents attached to the imidazole ring. For example, the crystal structure of 1-(2'-aminophenyl)-2-methyl-4-nitroimidazole shows that the nitro group is almost coplanar with the imidazole plane, which can influence the compound's reactivity and interaction with biological targets . The presence of different substituents can also lead to variations in the crystallization behavior, as seen with compounds crystallizing with multiple molecules in the asymmetric unit .
Chemical Reactions Analysis
The chemical reactivity of 2-nitroimidazole derivatives is often associated with their bioreductive properties. For instance, the 2-nitroimidazol-5-ylmethyl group has been shown to be a potential prodrug system, where reductive conditions can trigger the release of active drugs such as 5-bromoisoquinolinone . This reactivity is particularly relevant in hypoxic conditions, such as those found in certain tumor environments, where the reduction of nitro groups to amino groups can occur, leading to the activation of the prodrug .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-nitroimidazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, crystallization behavior, and ability to form hydrogen bonds. For example, the introduction of hydroxyaminoalkyl groups into the nitroimidazole structure has been used to synthesize potential radiosensitizers, and these modifications can impact the compound's toxicity and efficacy as a radiosensitizer . Additionally, the incorporation of fluorescent side chains into the 1-substituent of 2-nitroimidazoles has been explored to create bioreductive fluorescent markers for hypoxic cells, demonstrating the versatility of these compounds in biomedical applications .
Scientific Research Applications
Radiosensitization in Hypoxic Cells
1-(2,3-Epoxypropyl)-2-nitroimidazole and its derivatives have been extensively studied as potential radiosensitizers, especially for hypoxic mammalian cells. These compounds show the ability to enhance the efficacy of radiotherapy in hypoxic (oxygen-deficient) tumor tissues, which are often more resistant to conventional therapies. For instance, a series of 1-(hydroxyaminoalkyl)-substituted nitroimidazoles, synthesized via intermediates derived from nitroimidazole, demonstrated significant hypoxic cell radiosensitizing abilities. They were tested for their cytotoxicity and radiosensitizing potential using Chinese hamster V79 cells and showed activity comparable to other clinically evaluated compounds like misonidazole (Ahmed, Stratford, & Jenkins, 1986).
Development of Novel Radiosensitizers
Another research focused on synthesizing new 2-nitroimidazole nucleosides as radiosensitizers. These compounds were designed to reduce neurotoxicity and enhance therapeutic efficacy. One of the synthesized compounds, 1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole, was found to be more effective than misonidazole as a radiosensitizer, highlighting the potential for further development of nitroimidazole-based therapeutic agents (Sakaguchi, Larroquette, & Agrawal, 1983).
Chemistry and Reductive Metabolism
The reductive metabolism of nitroimidazoles, including derivatives like 1-(2,3-Epoxypropyl)-2-nitroimidazole, is a key area of interest due to its implications in radiosensitization and other biological effects. These effects include cytotoxicity, mutagenicity, and antimicrobial actions, all of which are influenced by the compound's reductive products. The diverse reductive products formed by these compounds can react with biological molecules, playing a significant role in their overall mechanism ofaction and efficacy (Rauth, 1984).
Hypoxia-Activated Anticancer Drugs
The development of hypoxia-activated prodrugs based on 2-nitroimidazole reduction is another significant application. These prodrugs, when activated under hypoxic conditions, demonstrate enhanced cytotoxicity towards cancer cells compared to their potency under aerobic conditions. A notable compound in this category, TH-302, showed promising antitumor activity in vivo and is being evaluated clinically. Such developments underscore the potential of nitroimidazole derivatives in targeted cancer therapy (Duan et al., 2008).
Imaging and Detection of Hypoxia
The ability of nitroimidazole derivatives to act as probes for detecting hypoxia in tumors is another important application. These compounds, by forming adducts with proteins in hypoxic environments, can be used to investigate tissue and tumor hypoxia. This ability is crucial for diagnosing and understanding the hypoxic status of tumors, which is essential for effective cancer treatment planning and evaluation (Wang et al., 2020).
Safety And Hazards
Future Directions
The future directions for research on “1-(2,3-Epoxypropyl)-2-nitroimidazole” would depend on its potential applications. Given the presence of the reactive epoxy group and the biologically active nitroimidazole group, it could be interesting to explore its use in the development of new pharmaceuticals or materials .
properties
IUPAC Name |
2-nitro-1-(oxiran-2-ylmethyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c10-9(11)6-7-1-2-8(6)3-5-4-12-5/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFMSLVOHQZYEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C=CN=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60319241 | |
Record name | 1-(2,3-Epoxypropyl)-2-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60319241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Epoxypropyl)-2-nitroimidazole | |
CAS RN |
13551-90-1 | |
Record name | NSC342688 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342688 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,3-Epoxypropyl)-2-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60319241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13551-90-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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